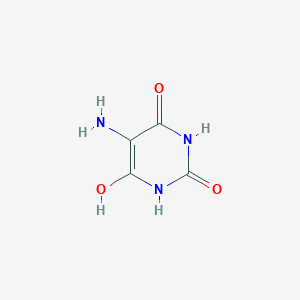
1-(4-acetylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-acetylphenyl)ethanol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(4-acetylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-acetylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize cost and efficiency. Additionally, continuous flow reactors might be employed to enhance the scalability and safety of the process.
化学反应分析
Types of Reactions
1-(4-acetylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-acetylphenyl)ethanone or 1-(4-formylphenyl)ethanol.
Reduction: 1-(4-hydroxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanols depending on the substituent introduced.
科学研究应用
1-(4-acetylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
作用机制
The mechanism of action of 1-(4-acetylphenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-(4-acetylphenyl)ethanone: Similar structure but lacks the hydroxyl group.
1-(4-hydroxyphenyl)ethanol: Similar structure but has a hydroxyl group instead of an acetyl group.
Uniqueness
1-(4-acetylphenyl)ethanol is unique due to the presence of both an acetyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
属性
CAS 编号 |
15519-23-0 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
1-[4-(1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3 |
InChI 键 |
NWDDTMPWTLSMBS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(Pyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8664290.png)




![Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)-](/img/structure/B8664315.png)
![4-[[(6-chloropyridin-3-yl)methyl]amino]furan-2(5H)-one](/img/structure/B8664320.png)



